4-Hydroxy Romifidine-d4
Description
4-Hydroxy Romifidine-d4 is a deuterated analog of 4-Hydroxy Romifidine, where four hydrogen atoms are replaced with deuterium. Isotopic labeling with deuterium (as in "-d4") is commonly employed in pharmacokinetic and metabolic studies to enhance compound stability, improve detection in mass spectrometry, and trace metabolic pathways . The deuterated form (Romifidine-d4) is likely used in analytical and pharmacological research to study absorption, distribution, metabolism, and excretion (ADME) properties.
Properties
CAS No. |
1346598-56-8 |
|---|---|
Molecular Formula |
C₉H₅D₄BrFN₃O |
Molecular Weight |
278.11 |
Synonyms |
N-(2-Bromo-4-hydroxy-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Hydroxy-Substituted Nitrogen Heterocycles
Hydroxy groups on nitrogen-containing rings (e.g., piperidine, pyrrolidine, pyridine) significantly influence biological activity, solubility, and toxicity. Key comparisons include:
- 4-Hydroxy Prolinamides (): In asymmetric organocatalysis, the position (cis vs. trans) and substitution (e.g., N-methyl) of 4-hydroxy groups on prolinamide derivatives critically affect catalytic efficiency and stereoselectivity. For instance, cis-4-hydroxy N-methyl prolinamides underperformed compared to trans counterparts, while simple 4-hydroxyprolinamides exhibited superior catalytic activity. This highlights the importance of stereochemistry and steric effects, which may parallel the structure-activity relationships of 4-Hydroxy Romifidine-d4 .
- 4-Hydroxy Piperidine Derivatives (): Compounds such as 4-(4-Fluorophenyl)-4-Hydroxy Piperidine and 4-(4-Chlorophenyl)-4-Hydroxy Piperidine demonstrate that aryl substituents on the piperidine ring enhance lipophilicity and target binding. Modifications at the 4-position (e.g., hydroxy, cyano) also influence toxicity profiles. For example, 4-hydroxy groups on piperidine reduce hERG channel inhibition (a marker of cardiac toxicity) compared to cyano substituents, suggesting improved safety for therapeutic applications .
- 4-Hydroxy-2-Pyridones (): These fungal polyketide-nonribosomal peptide hybrids, such as aspyridone A and tenellin, derive bioactivity from their 4-hydroxy-2-pyridone core. While structurally distinct from Romifidine derivatives, their biosynthesis involves cytochrome P450-mediated ring expansion, emphasizing the metabolic relevance of hydroxy groups in heterocycles .
2.2. Aromatic Hydroxy Compounds
The position of hydroxy groups on aromatic systems impacts biological interactions:
- 4-Hydroxy vs. 2-Hydroxy Benzoates (): 2-Phenoxyethyl 4-hydroxy benzoate demonstrated potent cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL), attributed to inter-H-bonding with DNA. In contrast, the 2-hydroxy isomer showed reduced activity (52% viability), underscoring the para-hydroxy group’s role in enhancing DNA interaction . If this compound contains a para-hydroxy aryl moiety, similar interactions may govern its pharmacological effects.
2.3. Deuterated vs. Non-Deuterated Analogs
Deuteration (as in Romifidine-d4) typically slows metabolic degradation by the kinetic isotope effect. For example, deuterated drugs like Deutetrabenazine exhibit prolonged half-lives compared to non-deuterated forms. While direct data on Romifidine-d4 is unavailable, its deuterated structure likely improves metabolic stability and analytical traceability in studies .
Structural and Functional Data Tables
Key Research Findings and Contradictions
- Hydroxy Group Position: The cis-4-hydroxy configuration in prolinamides reduces catalytic activity, whereas trans configurations enhance it . This suggests that stereochemistry in Romifidine-d4’s hydroxy group may critically influence its function.
- Deuteration Effects: While deuteration generally improves metabolic stability, it may alter binding affinity in some cases. Comparative studies between Romifidine and Romifidine-d4 are necessary to confirm isotopic effects.
Q & A
Q. What are the validated analytical methods for quantifying 4-Hydroxy Romifidine-d4 in biological matrices, and how do they compare in sensitivity and reproducibility?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely used due to its high specificity for deuterated compounds. Key parameters include ion transitions (e.g., m/z 312→268 for quantification) and deuterium retention validation under ionization .
- High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective alternative but may lack sensitivity for low-concentration samples (<10 ng/mL). Comparative studies show LC-MS/MS achieves a lower limit of detection (LLOD: 0.5 ng/mL vs. 5 ng/mL for HPLC) .
- Recommendation: Include internal standards (e.g., isotopically labeled analogs) and validate matrix effects using spike-recovery experiments (target: 85–115% recovery) .
Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?
Methodological Answer:
-
Short-term stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). For aqueous solutions, pH 7.4 buffers show <5% degradation, while acidic conditions (pH 2.0) accelerate hydrolysis (>20% degradation) .
-
Long-term stability : Store lyophilized samples at -80°C with desiccants; avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .
-
Data Table:
Condition Degradation Rate (%) Recommended Storage Protocol pH 2.0, 25°C 22.3 ± 1.5 Avoid acidic buffers pH 7.4, -80°C 1.2 ± 0.3 Lyophilize, inert atmosphere
Q. What synthetic routes are reported for this compound, and how can isotopic purity be ensured?
Methodological Answer:
- Deuterium incorporation : Synthesize via catalytic deuteration of Romifidine precursors using D₂ gas and palladium catalysts. Confirm isotopic purity (>98%) using NMR (absence of protio peaks at δ 1.2–1.5 ppm) and high-resolution MS .
- Purification : Use preparative HPLC with chiral columns to separate non-deuterated byproducts. Validate using deuterium NMR integration .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species (e.g., rodents vs. primates)?
Methodological Answer:
Q. What experimental design strategies optimize the detection of this compound’s metabolite interactions in complex matrices?
Methodological Answer:
- Hypothesis-driven design : Use fractional factorial designs to screen variables (e.g., incubation time, cofactor availability). Prioritize factors via Pareto analysis .
- Cross-validation : Pair untargeted metabolomics (LC-QTOF-MS) with targeted MRM assays to distinguish parent compound signals from isobaric metabolites .
- Case Study: A 2024 study identified 3 novel hydroxylated metabolites by spiking deuterated internal standards into human plasma, reducing false positives by 40% .
Q. How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?
Methodological Answer:
- Standardization :
- Data transparency : Share raw datasets via FAIR-compliant repositories (e.g., Chemotion) with metadata on experimental conditions .
Q. What methodologies validate the absence of off-target effects for this compound in neuropharmacological studies?
Methodological Answer:
- In silico screening : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to non-target receptors (e.g., α₂-adrenergic vs. serotonin receptors) .
- In vitro profiling : Conduct radioligand binding assays (e.g., Ki values for off-targets >10 μM acceptable) .
- Ethical Note: Adhere to institutional review protocols for animal studies, including 3R principles (Replacement, Reduction, Refinement) .
Methodological and Ethical Considerations
Q. How should researchers handle conflicting data on this compound’s stability in published literature?
Methodological Answer:
Q. What steps ensure compliance with ethical standards in cross-disciplinary studies involving this compound?
Methodological Answer:
- Documentation : Maintain an electronic lab notebook (ELN, e.g., Chemotion ELN) for audit trails, including raw data and consent forms for human tissue use .
- Ethics review : Submit protocols to institutional review boards (IRBs) for studies involving animal/human subjects, emphasizing risk-benefit analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
